- Pyrrolopyrimidine-derived compound and pharmaceutical composition and for treating tumor and autoimmune disease, China, , ,

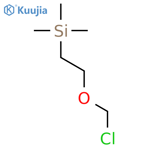

Cas no 941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane)

![2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane structure](https://ko.kuujia.com/scimg/cas/941685-26-3x500.png)

941685-26-3 structure

상품 이름:2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

CAS 번호:941685-26-3

MF:C12H18ClN3OSi

메가와트:283.829322338104

MDL:MFCD11857752

CID:821469

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane

- 7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-4-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE

- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-

- 4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine

- AK122028

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- C12H18ClN3OSi

- YWBDBLXIRAQZIH-UHFFFAOYSA-N

- BCP17266

- 6058AC

- 4-Chloro-7-(2-trimethylsilanyl-ethoxymethyl)-7H-

- 4-Chloro-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 4-Chloro-7-[[2-(trimethylsilanyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine

- 2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

-

- MDL: MFCD11857752

- 인치: 1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-11(13)14-8-15-12(10)16/h4-5,8H,6-7,9H2,1-3H3

- InChIKey: YWBDBLXIRAQZIH-UHFFFAOYSA-N

- 미소: ClC1C2C=CN(C=2N=CN=1)COCC[Si](C)(C)C

계산된 속성

- 정밀분자량: 283.09100

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 18

- 회전 가능한 화학 키 수량: 5

- 복잡도: 275

- 토폴로지 분자 극성 표면적: 39.9

실험적 성질

- 밀도: 1.17±0.1 g/cm3 (20 ºC 760 Torr),

- 용해도: Insuluble (5.4E-3 g/L) (25 ºC),

- PSA: 39.94000

- LogP: 3.39700

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 보안 정보

- 신호어:Warning

- 피해 선언: H302

- 경고성 성명: P280-P305+P351+P338

- 위험 범주 코드: 22

-

위험물 표지:

- 위험 등급:IRRITANT

- 저장 조건:Inert atmosphere,2-8°C

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-5g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 5g |

¥244.00 | 2024-04-24 | |

| eNovation Chemicals LLC | Y1102583-500g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 500g |

$3200 | 2024-06-05 | |

| abcr | AB263669-10 g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; . |

941685-26-3 | 10 g |

€248.70 | 2023-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059624-1g |

4-Chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

¥58.00 | 2024-04-24 | |

| Ambeed | A200620-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 98% | 1g |

$12.0 | 2025-02-22 | |

| eNovation Chemicals LLC | Y1102583-100g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 97% | 100g |

$1200 | 2024-06-05 | |

| Chemenu | CM103625-25g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 25g |

$1099 | 2021-08-06 | |

| Chemenu | CM103625-1g |

4-chloro-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 95%+ | 1g |

$137 | 2021-08-06 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1814-10g |

4-CHLORO-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE |

941685-26-3 | 95% | 10g |

$150 | 2023-09-07 | |

| TRC | C351280-1g |

4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine |

941685-26-3 | 1g |

$ 215.00 | 2022-06-01 |

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, cooled

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

참조

- Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

1.2 0 °C; 1.5 h, 0 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Diethyl ether , Water

참조

- Preparation of pyrrolopyrimidine derivatives as TAM inhibitors useful for treatment of cancer, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; < 10 °C; 1 h, < 10 °C

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

1.2 < 10 °C; 10 °C → rt; overnight, rt

1.3 Solvents: Water ; rt

참조

- Preparation of azetidine derivatives for treating JAK-related diseases, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, 20 °C; 20 °C → 0 °C

1.2 12 h, 20 °C

1.2 12 h, 20 °C

참조

- Preparation of bicyclic compounds as JAK inhibitors and uses thereof, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

참조

- Pyrrolopyrimidine crystal as JAK inhibitor and its preparation, China, , ,

합성 방법 7

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, rt

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

1.2 0 °C; 1 h, 0 °C

1.3 Reagents: Water

참조

- Pyrrolopyrimidine-pyrazole-cyclopentane compounds as Janus kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

합성 방법 8

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

참조

- Preparation of tricyclic compounds for the treatment of immunological and oncological conditions, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

1.2 cooled; 1 h, cooled

1.3 Reagents: Water

참조

- Process for the preparation of (R)-3-amino-β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile, China, , ,

합성 방법 10

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

1.2 cooled; 1 h, cooled

1.3 Solvents: Water

참조

- Pyrrolopyrimidine-derived compound and pharmaceutical composition and application thereof, China, , ,

합성 방법 11

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, rt

1.2 30 min, rt

1.2 30 min, rt

참조

- Preparation pyrrolopyrimidinamines as janus kinase 1 selective inhibitor, Korea, , ,

합성 방법 12

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 1 h, rt

1.2 1 h, cooled

1.3 Reagents: Water

1.2 1 h, cooled

1.3 Reagents: Water

참조

- Preparation of pyrrolopyrimidines as Janus kinase inhibitors, China, , ,

합성 방법 13

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; -20 - -10 °C; -20 - -10 °C; 2 h, -20 - -10 °C

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

참조

- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; -5 °C; 60 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

1.2 0 °C; 1 h, 0 °C

1.3 Solvents: tert-Butyl methyl ether , Water ; 0 °C; 10 min, 0 °C

참조

- Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ; cooled; 15 min, cooled

1.2 cooled

1.3 Reagents: Water

1.2 cooled

1.3 Reagents: Water

참조

- Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Raw materials

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane Preparation Products

2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane 관련 문헌

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

3. Back matter

-

4. Back matter

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

941685-26-3 (2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane) 관련 제품

- 1710674-63-7(3-(2-Methoxy-ethyl)-2-methyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one)

- 1784537-50-3(methyl 7-chloro-1-methyl-1H-pyrrolo2,3-cpyridine-3-carboxylate)

- 163672-47-7(5-methanesulfonyl-2-(trifluoromethyl)aniline)

- 1084976-67-9(4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine)

- 932328-94-4(1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 1897550-20-7(3-(pyrrolidin-2-yl)methyl-4-(trifluoromethyl)pyridine)

- 1806401-87-5(1-(3-Bromo-4-ethylphenyl)-2-chloropropan-1-one)

- 1361742-66-6(3-(2,4-Dichlorophenyl)-5-fluoropyridine-4-acetic acid)

- 1806978-25-5(3,6-Bis(trifluoromethyl)-2-formylbenzyl chloride)

- 899748-14-2((2-{(2,5-dimethylphenyl)methylsulfanyl}-1-(4-fluorophenyl)methyl-1H-imidazol-5-yl)methanol)

추천 공급업체

Amadis Chemical Company Limited

(CAS:941685-26-3)2-[(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethyl-silane

순결:99%

재다:100g

가격 ($):434.0